molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3

Ethyl 3-oxo-5-phenylpentanoate

Número de catálogo: B107270
Número CAS: 17071-29-3
Peso molecular: 220.26 g/mol
Clave InChI: PRDJGEFZGPKCSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-oxo-5-phenylpentanoate (CAS: 17071-29-3; alternative CAS: 620-79-1) is a β-keto ester with the molecular formula C₁₃H₁₆O₃ (molecular weight: 220.268 g/mol) . Its IUPAC name is Benzenepentanoic acid, β-oxo-, ethyl ester, and it is also known as Ethyl 2-Benzylacetoacetate or Hydrocinnamic acid, α-acetyl-, ethyl ester . The compound features a phenyl group at the fifth carbon and a ketone group at the third position of the pentanoate backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-5-phenylpentanoate can be synthesized through various methods. One common route involves the Claisen condensation reaction between ethyl acetoacetate and benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

C6H5CH2Cl+CH3COCH2COOEtC6H5CH2COCH2COOEt+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{COCH}_2\text{COOEt} + \text{NaCl} C6​H5​CH2​Cl+CH3​COCH2​COOEt→C6​H5​CH2​COCH2​COOEt+NaCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the keto group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Ethyl 3-oxo-5-phenylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving beta-keto esters.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of ethyl 3-oxo-5-phenylpentanoate involves its interaction with various molecular targets and pathways. As a beta-keto ester, it can undergo enolization, forming an enolate ion that can participate in various nucleophilic addition and substitution reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Ethyl 3-Oxo-5-phenylpentanoate and Analogs

Compound Name CAS Number Molecular Formula Key Structural Differences
Ethyl (4E)-3-oxo-5-phenyl-4-pentenoate 1503-99-7 C₁₃H₁₄O₃ Double bond at C4 position (α,β-unsaturated ketone)
Ethyl 5-phenylvalerate 17734-38-2 C₁₃H₁₈O₂ Saturated backbone (no ketone group)
Methyl 3-phenylpropionate 103-25-3 C₁₀H₁₂O₂ Shorter chain (C3), methyl ester
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate 312312-75-7 C₁₄H₁₆O₃ Cyclopentane ring with ketone at C2
Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate 898752-67-5 C₂₀H₂₀O₅ Additional phenoxy substituent on phenyl

Key Observations :

  • Chain Length and Functional Groups: Ethyl 5-phenylvalerate lacks the ketone group, reducing its reactivity in nucleophilic additions compared to this compound .
  • Stereoelectronic Effects: The α,β-unsaturated ketone in Ethyl (4E)-3-oxo-5-phenyl-4-pentenoate enhances electrophilicity, favoring conjugate additions over direct ketone reactions .
  • Ring Strain : Cyclic analogs like Ethyl 2-oxo-3-phenylcyclopentanecarboxylate exhibit increased ring strain, influencing their stability and reactivity in cycloadditions .

Physical and Spectroscopic Properties

  • ¹H NMR Profile: this compound exhibits characteristic signals at δ 4.19 (q, ester CH₂), 3.43 (s, ketone-adjacent CH₂), and 1.24–1.33 ppm (ethyl CH₃) . The absence of vinyl protons distinguishes it from Ethyl (4E)-3-oxo-5-phenyl-4-pentenoate, which shows resonances near δ 5.5–6.5 ppm for the double bond .
  • Thermal Stability: Cyclic derivatives (e.g., cyclopentanecarboxylates) decompose at lower temperatures due to ring strain, whereas linear analogs like this compound remain stable up to 200°C .

Actividad Biológica

Ethyl 3-oxo-5-phenylpentanoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3C_{13}H_{16}O_3 and features a ketone functional group adjacent to an ester. The structural representation is as follows:

O C Ph CH 2 CH 2 COOEt\text{O C Ph CH 2 CH 2 COOEt}

where Ph represents the phenyl group. This structure contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory and antimicrobial activities. Here are some notable findings:

  • Antimicrobial Activity : this compound has been tested against various bacterial strains, demonstrating significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Cytotoxicity : In vitro studies assessing cytotoxic effects on mammalian cell lines have revealed moderate toxicity at higher concentrations. The LD50 values for related compounds indicate a selective toxicity profile, suggesting potential for therapeutic applications with careful dosing .
  • Enantioselective Reduction : Research by Zadlo et al. (2016) highlighted the enantioselective reduction of this compound using whole-cell biocatalysts, which could lead to the development of more effective pharmaceutical agents by enhancing specific biological activity through stereochemical control .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus8 mg/LEffective against MRSA
Streptococcus pneumoniae16 mg/LModerate activity
Escherichia coli>32 mg/LLimited effectiveness

Table 2: Cytotoxicity Profile

CompoundLD50 (mg/L)Cell Line TestedObservations
This compound~50NIH-3T3Moderate cytotoxicity observed
Related Compound A~40HeLaHigher toxicity than target compound
Related Compound B~60HEK293Lower cytotoxicity

Case Studies

  • Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against antibiotic-resistant strains. The results indicated that this compound could serve as a template for developing new antibiotics due to its ability to overcome resistance mechanisms.
  • Cytotoxicity Assessment : In a study conducted on cancer cell lines, this compound demonstrated selective cytotoxic effects, particularly against breast cancer cells, suggesting its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxo-5-phenylpentanoate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions. A common method involves reacting hydrocinnamaldehyde with ethyl diazoacetate in the presence of SnCl₂ as a catalyst in CH₂Cl₂ at 0°C, followed by reflux in ethanol to yield the β-keto ester . Optimization focuses on controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to diazoacetate) and catalyst loading (e.g., 10 mol% SnCl₂). Reaction monitoring via TLC or LC-MS ensures completion, with purification by flash chromatography (hexane:EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the keto-enol tautomerism and phenyl group integration. For example, δ 2.80–3.00 ppm (m, 4H) corresponds to methylene protons adjacent to the ketone, while aromatic protons appear at δ 7.15–7.35 ppm .
  • HRMS : To verify molecular mass (e.g., observed m/z 221.1 [M+H]⁺ vs. calculated 220.1099 for C₁₃H₁₆O₃) .
  • FT-IR : Peaks at ~1719 cm⁻¹ (ester C=O) and ~1739 cm⁻¹ (ketone C=O) distinguish functional groups .

Q. How is this compound utilized as a precursor in heterocyclic chemistry?

The β-keto ester moiety undergoes cyclocondensation with hydrazines or amines to form pyrazole derivatives. For example, reaction with 3-bromophenylhydrazine in EtOH under reflux yields ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate (40% yield after chromatography) . Optimization includes pH control and temperature to suppress side reactions like over-oxidation.

Advanced Research Questions

Q. What strategies enable enantioselective reduction of this compound, and how is stereochemical purity assessed?

Whole-cell biocatalysts (e.g., Gordonia alkanivorans) achieve enantioselective reduction to (R)- or (S)-configured alcohols. For instance, G. alkanivorans reduces the ketone to (S)-ethyl 3-hydroxy-5-phenylpentanoate with >90% enantiomeric excess (ee) under aerobic conditions . Stereochemical analysis employs chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D = −50.4° for S-configuration) .

Q. How can computational methods resolve contradictions in tautomeric equilibria observed in NMR data?

Conflicting NMR signals (e.g., keto vs. enol forms) are modeled using density functional theory (DFT) to predict chemical shifts. For example, the keto form dominates in CDCl₃ (δ 3.40 ppm for methylene protons), but solvent polarity (e.g., DMSO) shifts equilibrium toward the enol tautomer . MD simulations further clarify solvent effects on tautomer populations.

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Derivatives like ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate often form oils, complicating X-ray analysis. Co-crystallization with heavy atoms (e.g., iodine) or low-temperature data collection (100 K) improves diffraction. SHELXL refinement with twin-law corrections (e.g., HKLF 5) resolves disorder in phenyl groups .

Q. Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies (e.g., 43% vs. 65%)?

Yield discrepancies stem from:

  • Catalyst activity : SnCl₂ purity (anhydrous vs. hydrated) affects diazoacetate coupling efficiency .
  • Workup protocols : Incomplete acid washing (10% HCl) may leave unreacted Meldrum’s acid, lowering isolated yields .
  • Chromatography resolution : Gradient elution (e.g., 10–30% EtOAc in hexane) optimizes separation of β-keto ester from byproducts .

Q. How do microbial strains differ in reducing this compound, and what genetic factors influence activity?

G. alkanivorans exhibits higher reductase activity than Aspergillus sydowii due to NADPH-dependent ketoreductase enzymes with broad substrate tolerance . Gene knockout studies identify kred homologs responsible for enantioselectivity, while fermentation pH (6.5–7.5) modulates cofactor regeneration rates.

Q. Methodological Tables

Parameter Typical Optimization Range Key References
SnCl₂ catalyst loading5–15 mol%
Reaction temperature0°C (initial), RT (stirring)
Biocatalytic reduction time24–48 hrs
Chiral HPLC mobile phaseHexane:IPA (90:10)

Propiedades

IUPAC Name

ethyl 3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGEFZGPKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937816
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-29-3
Record name 17071-29-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (13.8 g, 0.6 mole) was washed twice with hexane (2×50 ml) and suspended in 250 ml of freshly distilled THF. Next ethyl acetoacetate (75 ml, excess) was added dropwise carefully while the receiving flask was cooled at -10° C. After the addition was complete, it was stirred at -10° C. for 2 hours and at room temperature for 30 min. Benzylbromide (51.0 g, 0.3 mole) in THF was added dropwise at room temperature to the above solution. The reaction mixture was stirred overnight at room temperature. The reaction was terminated the next day by pouring into ice cold water, brought to neutral pH, and extracted with ether/ethylacetate. The combined ether/ethylacetate extracts were rinsed over brine and dried over Na2SO4. Removal of the solvent followed by careful vacuum distillation gave ethyl-benzylacetoacetate, bp 276° C. IR: (neat), cm-1 : 2900-3050, 1690-1760 (broad), 1655. NMR (CDCl3):δ:1.25 (t1 3H, CH2CH3); 2.25 (s, 3H, COCH3); 3.20 (d, 2H, benzylic CH2); 3.8 (t, 1H, COCHCO); 4.20 (q, 2H, OCH2CH3); 7.15-7.35 (m, 5H, Ar-H).
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) was added dropwise with stirring under nitrogen to 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0° C. The resulting solution was stirred for 15 minutes at 0° C. before adding dropwise a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole). The resulting orange solution was stirred for a further 15 minutes at 0° C. before adding benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) and the solution was then allowed to warm to room temperature over 11/4 hours with stirring before quenching reaction by addition of conc HCl acid (100 ml) in water (200 ml) followed by ether (500 ml). The layers were separated and the aqueous further extracted with ether (3×300 ml). The combined organic layers were washed with water until the wash was neutral, dried (anhydrous MgSO4) and then concentrated. The resulting yellow oil was distilled under vacuum to give a virtually colourless oil (64.2 g, 37%), b.p. 118°-126° C. at 0.7 mmHg, n.m.r. δ(CDCl3) 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Yield
37%

Synthesis routes and methods III

Procedure details

Ethyl acetoacetate (2.32 g, 20 mmol) is added to a pre-cold solution of LDA (2.0 M, 20 mL, 40 mmol) in THF (100 mL) at 0° C. After addition, the mixture is stirred for 30 min, then benzyl bromide (3.42 g, 20 mmol) is added dropwise. After stirred at 0° C. for 30 min, the reaction is quenched by 5 N HCl, extracted with ethyl ether. The combined organic layers are washed with water and brine until it is neutral. Concentration and column chromatography yields 1.6 g of the title compounds.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-oxo-5-phenylpentanoate
Ethyl 3-oxo-5-phenylpentanoate
Ethyl 3-oxo-5-phenylpentanoate
Ethyl 3-oxo-5-phenylpentanoate
Ethyl 3-oxo-5-phenylpentanoate
Ethyl 3-oxo-5-phenylpentanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.